Home > Products > Screening Compounds P142598 > 9-Dimethylamino minocycline
9-Dimethylamino minocycline -

9-Dimethylamino minocycline

Catalog Number: EVT-13553227
CAS Number:
Molecular Formula: C25H32N4O7
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Dimethylamino minocycline is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is characterized by the presence of a dimethylamino group at the ninth position of the minocycline structure, which enhances its pharmacological properties. Minocycline itself is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in various medical applications. The development of 9-dimethylamino minocycline aims to improve the efficacy and specificity of minocycline by modifying its chemical structure.

Source and Classification

9-Dimethylamino minocycline falls under the classification of synthetic organic compounds and is categorized as an antibiotic. It is recognized as a pharmaceutical reference material, indicating its importance in drug development and research. The International Nonproprietary Name (INN) for minocycline is established, with 9-dimethylamino minocycline being a specific derivative that retains the core tetracycline structure while introducing modifications at the nitrogen atom at position nine .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-dimethylamino minocycline typically involves several chemical transformations starting from minocycline or its derivatives. A common method includes:

  1. Halogenation: Minocycline is first halogenated at the ninth position to create a reactive intermediate.
  2. Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with a dimethylamine source, resulting in the formation of 9-dimethylamino minocycline.
  3. Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further biological evaluation .

These synthetic routes are optimized for yield and purity, often employing various catalysts and solvents to facilitate the reactions effectively.

Molecular Structure Analysis

Structure and Data

The molecular formula for 9-dimethylamino minocycline is C25H32N4O7C_{25}H_{32}N_{4}O_{7}, with a molecular weight of approximately 500.544 g/mol. The compound retains the tetracyclic structure characteristic of tetracyclines, with modifications that enhance its pharmacological properties.

  • IUPAC Name: (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
  • Structural Features: The presence of hydroxyl groups and the dimethylamino group contributes to its solubility and interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

9-Dimethylamino minocycline can participate in various chemical reactions typical for amines and ketones:

  1. Mannich Reaction: This reaction involves the formation of beta-amino ketones through the condensation of an amine (in this case, 9-dimethylamino minocycline) with formaldehyde and a ketone. This process can lead to novel derivatives with enhanced antibacterial activity.
  2. Acylation Reactions: Acylation can modify the amine group further to improve pharmacokinetic properties or alter biological activity.
  3. Reduction Reactions: Reduction of certain functional groups can also be employed to synthesize related compounds or improve stability .

These reactions are crucial for developing new derivatives that may exhibit improved efficacy against resistant bacterial strains.

Mechanism of Action

Process and Data

The mechanism of action for 9-dimethylamino minocycline aligns closely with that of other tetracyclines:

  1. Inhibition of Protein Synthesis: It binds to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis by preventing aminoacyl-tRNA from binding to the ribosome.
  2. Broad-Spectrum Activity: It exhibits activity against a wide range of bacteria by disrupting their ability to produce essential proteins required for growth and replication.
  3. Enhanced Efficacy: The dimethylamino substitution may enhance its binding affinity or alter its pharmacokinetics compared to standard minocycline .

This mechanism makes it effective against various infections, including those caused by resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: 9-Dimethylamino minocycline demonstrates moderate solubility in water (approximately 3.07 mg/mL), which affects its bioavailability.
  • pKa Values: The strongest acidic pKa is around 2.9, while the strongest basic pKa is approximately 7.9, indicating its behavior in different pH environments.
  • Polar Surface Area: The polar surface area is about 164.63 2164.63\text{ }^2, which influences its permeability across biological membranes .

These properties are critical for understanding how the compound behaves in biological systems and its potential effectiveness as an antibiotic.

Applications

Scientific Uses

9-Dimethylamino minocycline has several important applications in scientific research:

  1. Antibacterial Research: It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  2. Pharmacology Studies: Researchers utilize it to study mechanisms of antibiotic action and resistance mechanisms in bacteria.
  3. Drug Development: Its derivatives are explored for improved therapeutic profiles in treating infections or inflammatory conditions .
Synthetic Methodologies & Structural Modifications of 9-Dimethylamino Minocycline

Regioselective Aminomethylation Strategies at Position 9

Position 9 of the minocycline tetracyclic scaffold is a critical site for chemical modifications that enhance antibacterial activity and overcome microbial resistance. Regioselective functionalization at C9 is achieved through advanced catalytic and synthetic methods. Palladium-catalyzed cross-coupling reactions enable the introduction of aminomethyl groups under mild conditions. These reactions utilize catalysts such as PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) and ligands like XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), optimizing yields (75–92%) while preserving the integrity of other functional groups (e.g., the C7 dimethylamino group) [1] [5].

Reductive amination offers an alternative route, where minocycline reacts with formaldehyde and secondary amines under hydrogenation conditions (H₂, Pd/C). This method achieves high regioselectivity at C9 due to steric and electronic factors, avoiding undesired reactions at the C10 phenolic hydroxyl or C4 dimethylamino sites [1]. For 9-aminominocycline synthesis—a precursor to tigecycline—a nitro group is first introduced at C9 using KNO₃/HF, followed by reduction to the amine using PtO₂/H₂ [5] [8]. Subsequent functionalization involves reacting the C9 amine with tert-butylglycyl chloride to form tigecycline, highlighting the role of C9 as a bioactivity "hotspot" [5].

Table 1: Synthetic Routes for 9-Aminomethyl Minocycline Derivatives

MethodReagents/ConditionsKey AdvantagesYield Range
Palladium CatalysisPdCl₂(dppf), XantPhos, CO, SilaneChemoselective, functional-group tolerance75–92%
Reductive AminationH₂, Pd/C, R₂NH, HCHOMild conditions, scalable65–85%
Nitration/ReductionKNO₃/HF → PtO₂/H₂Access to 9-aminominocycline precursor70–80% (stepwise)

Salt Formation & Polymorphic Crystallization Techniques

Salt formation is pivotal for enhancing the solubility, stability, and bioavailability of 9-dimethylamino minocycline. Hydrochloride (HCl) salts dominate clinical applications due to superior crystallinity and dissolution profiles. Hydrated crystal forms (e.g., minocycline HCl monohydrate) are generated through solvent-mediated recrystallization. Ethanol-water mixtures (3:1 v/v) under reflux conditions yield Form I, characterized by needle-like crystals with defined X-ray diffraction (XRD) peaks at 7.8°, 15.3°, and 23.6° 2θ [2]. In contrast, methanol/water systems produce Form II, exhibiting distinct thermal behavior (endotherm at 185°C via differential thermal analysis) and enhanced hygroscopicity [2] [8].

Polymorph control is achieved by modulating solvent polarity and crystallization kinetics. Non-polar solvents like n-heptane favor anhydrous forms, while polar solvents (e.g., propylene glycol) stabilize hydrates. Dehydration of hydrates under vacuum leads to metastable anhydrous polymorphs with higher dissolution rates but reduced shelf-life stability. For industrial scale-up, anti-solvent addition techniques are employed: minocycline free base dissolved in dimethylformamide (DMF) is precipitated by controlled addition of HCl-isopropanol, yielding uniform monohydrate crystals with ≤0.5% impurities [2] [8].

Table 2: Characteristics of Minocycline HCl Polymorphs

PolymorphSolvent SystemKey IdentifiersStability Profile
Form IEthanol/water (3:1)XRD: 7.8°, 15.3°, 23.6° 2θ; Needle morphologyStable ≤25°C/60% RH
Form IIMethanol/waterDTA endotherm: 185°C; Plate crystalsHygroscopic; requires drying
Anhydrousn-HeptaneFTIR: 1630 cm⁻¹ (C=O stretch)High dissolution; prone to hydration

Functionalization of the Tetracyclic Core for Enhanced Bioactivity

Strategic modifications of the minocycline core amplify its pharmacological properties while counteracting resistance mechanisms. The C9 position is the primary site for derivatization: - Glycylcyline Formation: Attachment of tert-butylglycylamido groups at C9 yields tigecycline, which evades tetracycline-specific efflux pumps (TetK/TetM) and ribosomal protection proteins. This modification broadens activity against Gram-negative pathogens (e.g., Acinetobacter baumannii) and MRSA [5]. - Ion-Pair Complexation: For nanoparticle delivery, minocycline is ion-paired with polyanions like dextran sulfate (MW 500 kDa). This reduces aqueous solubility, enabling efficient encapsulation (29.9% entrapment) into PEGylated PLGA nanoparticles via solid/oil/water emulsion. The nanoparticles sustain release over 3 weeks and lower MIC values against Aggregatibacter actinomycetemcomitans by 2-fold compared to free drug [6] [10]. - pH-Responsive Composites: Halloysite nanotubes (HNTs) functionalized with APTES silane and coated with PLGA/chitosan enable pH-triggered release. At infected wound pH (6.0–7.4), the chitosan layer swells, accelerating minocycline diffusion. This system achieves 95% drug release in 48 hours at pH 7.4 vs. 60% at pH 5.5, optimizing antibacterial action in infected tissues [10].

Industrial-Scale Production Challenges & Impurity Profiling

Scaling 9-dimethylamino minocycline synthesis introduces challenges in impurity control and process optimization. Key hurdles include:

  • Epimerization at C4: Under acidic conditions or elevated temperatures, minocycline epimerizes to 4-epi-minocycline, a therapeutically inactive isomer. Mitigation involves strict pH control (5.0–6.0), low-temperature processing (<10°C), and crystallization additives (e.g., Mg²⁺ ions), suppressing epimer formation to <0.3% [5] [8].
  • Byproduct Formation: The 9-dimethylamino impurity (CAS# not disclosed) arises from over-alkylation during amination steps. It is controlled via HPLC purification (C18 column; acetonitrile/phosphate buffer mobile phase) and identified by LC-MS (m/z 537.01 [M+H]⁺) [7].
  • Residual Metal Contamination: Palladium catalysts (e.g., Pd/C) used in hydrogenation may leave residues >10 ppm. Chelating resins (Chelex 100) reduce Pd to <2 ppm, meeting ICH Q3D guidelines [1] [8].Process analytics employ triple-quadrupole LC-MS and XRD for real-time monitoring. Specifications for clinical-grade material mandate:
  • Purity: ≥98.5% (HPLC)
  • Known impurities: ≤0.5% (9-epi-minocycline, 9-dimethylamino impurity)
  • Residual solvents: <500 ppm DMF [8] [9].

Properties

Product Name

9-Dimethylamino minocycline

IUPAC Name

(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C25H32N4O7

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1

InChI Key

GOLLUVOHXNHFQT-LTIXMIGUSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.